2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine

Catalog No.
S3557692
CAS No.
52333-56-9
M.F
C12H7ClN2O
M. Wt
230.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine

CAS Number

52333-56-9

Product Name

2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine

IUPAC Name

2-(3-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

InChI

InChI=1S/C12H7ClN2O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H

InChI Key

IZLJFLHRRKXNML-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC=N3

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC=N3
  • Scaffold for drug discovery: The oxazolo[4,5-b]pyridine core structure is present in several known drugs [1]. This suggests that 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine could be a potential scaffold for the development of new medications. However, further research would be needed to determine its specific biological activity. [1] PubChem, National Institutes of Health. oxazolo[4,5-b]pyridin-2(3H)-one,

2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound characterized by the fusion of an oxazole ring with a pyridine structure, specifically featuring a chlorophenyl substituent. This compound falls under the category of oxazolo[4,5-b]pyridines, which are noted for their diverse biological activities. The presence of the 3-chlorophenyl group enhances its chemical reactivity and potential pharmacological properties, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine allows it to participate in various reactions:

  • Electrophilic Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution, allowing for further functionalization at the aromatic ring.
  • Nucleophilic Reactions: The oxazole nitrogen can act as a nucleophile in reactions with electrophiles, facilitating the synthesis of more complex derivatives.
  • Condensation Reactions: It can react with amines or hydrazines to form thiazole derivatives through ring transformation mechanisms, showcasing its versatility as a precursor in organic synthesis .

Research indicates that 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine exhibits significant biological activity, particularly in antimicrobial and anticancer domains:

  • Antimicrobial Activity: Studies have shown that compounds within this class have potent antibacterial effects against resistant strains such as methicillin-resistant Staphylococcus aureus. The minimum inhibitory concentration values indicate strong efficacy compared to standard antibiotics .
  • Anticancer Potential: Preliminary studies suggest that derivatives of this compound may inhibit tumor growth and induce apoptosis in various cancer cell lines, although more research is needed to fully elucidate these effects .

Several methods have been developed for synthesizing 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine:

  • Multicomponent Reactions: Utilizing starting materials such as substituted phenols and pyridine derivatives, this method allows for the formation of the oxazole ring through condensation reactions.
  • Microwave-Assisted Synthesis: This technique has been employed to enhance yields and reduce reaction times when synthesizing oxazolo[4,5-b]pyridines .
  • Traditional Heating Methods: Conventional heating methods involving refluxing with appropriate catalysts can also yield this compound effectively.

The applications of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine span various fields:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Chemical Synthesis: As a versatile intermediate, it can be used to synthesize other biologically active compounds and materials for further research in organic chemistry .

Interaction studies involving 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine have focused on its binding affinity with biological targets:

  • Protein Docking Studies: In silico evaluations have demonstrated its ability to bind effectively to bacterial proteins involved in resistance mechanisms, suggesting pathways for overcoming antibiotic resistance .
  • Enzyme Inhibition Studies: Preliminary findings indicate that this compound may inhibit specific enzymes critical for bacterial survival and proliferation.

Several compounds share structural similarities with 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-(2-Chlorophenyl)oxazolo[4,5-b]pyridineOxazolo[4,5-b]pyridineContains a different chlorophenyl substitution
2-(Phenyl)oxazolo[4,5-b]pyridineOxazolo[4,5-b]pyridineLacks halogen substituents; may exhibit different reactivity
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridineOxazolo[4,5-b]pyridineDifferent position of chlorine may affect biological activity
2-(3-Bromophenyl)oxazolo[4,5-b]pyridineOxazolo[4,5-b]pyridineBromine substitution could lead to distinct properties

The unique aspect of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine lies in its specific chlorination pattern and the resultant electronic effects that influence its reactivity and biological activity compared to these similar compounds.

XLogP3

3.3

Dates

Modify: 2023-07-26

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